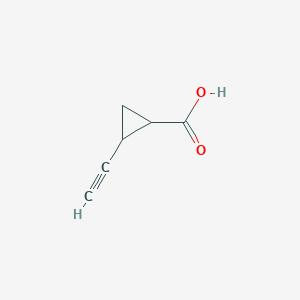

2-Ethynylcyclopropanecarboxylic acid

Descripción general

Descripción

ECCA is a cyclic unsaturated carboxylic acid. It is widely used in various fields of research and industry, including pharmaceuticals, agrochemicals, and materials science. The molecular formula of ECCA is C6H6O2 , and it has a molecular weight of 110.11 g/mol.

Synthesis Analysis

The synthesis of ECCA involves the reaction of alkyl diazoacetates with gaseous divinyl . A simple method for the preparation of ECCA and its esters has been proposed. It consists of the dehydrobromination with aqueous-alcoholic KOH of 2-(1,2-dibromoethyl)cyclopropanecarboxylic acid or its esters, obtained by the low-temperature bromination of 2-vinylcyclopropanecarboxylic acid or its esters .Molecular Structure Analysis

ECCA, like other carboxylic acids, has a carboxyl group (COOH) in its structure . The carboxyl group is polar due to the presence of a carbonyl group (C=O) and a hydroxyl group (OH). The carbonyl carbon and the oxygen are both sp2 hybridized, giving the carboxylic acid a trigonal planar shape around the carbonyl carbon .Physical And Chemical Properties Analysis

Carboxylic acids, such as ECCA, are weak acids compared to mineral acids like hydrochloric, perchloric, nitric, and sulfuric acids . They partially dissociate in aqueous solution, with acidity constants (Ka) being approximately 10^-5 . The acidity of the carboxyl group arises from the polar nature of the carbonyl group .Aplicaciones Científicas De Investigación

Medical and Pharmaceutical Applications

While less explored, carboxylic acids have potential in medicine and pharmacy:

For more in-depth reading, you can refer to the following sources:

Mecanismo De Acción

Target of Action

It’s known that the effectiveness of a compound is often related to its interaction with biological targets such as proteins . The specific targets for 2-Ethynylcyclopropanecarboxylic acid remain to be identified.

Mode of Action

It’s known that targeted covalent inhibitors form irreversible bonds with the side chain of nucleophilic amino acid residues, thus changing the function of biological targets . Whether 2-Ethynylcyclopropanecarboxylic acid acts in a similar manner is yet to be confirmed.

Biochemical Pathways

It’s known that compounds can influence various metabolic processes, including energy production, signaling systems, and genetic modification . The exact pathways influenced by 2-Ethynylcyclopropanecarboxylic acid remain to be elucidated.

Result of Action

It’s known that the thermocatalytic reaction of alkyl diazoacetates with an excess of gaseous divinyl at atmospheric pressure proceeds with the formation of the corresponding esters of isomeric 2-vinylcyclopropanecarboxylic acids .

Action Environment

It’s known that environmental factors can significantly impact the effectiveness of a compound .

Propiedades

IUPAC Name |

2-ethynylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c1-2-4-3-5(4)6(7)8/h1,4-5H,3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOURCILMTVHBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynylcyclopropanecarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

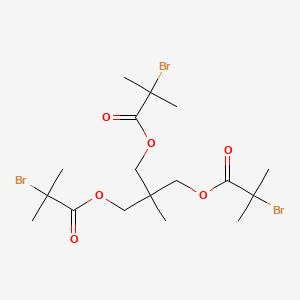

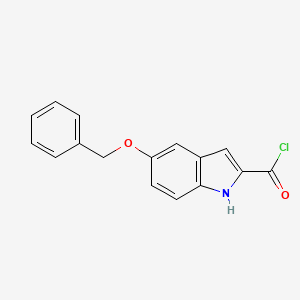

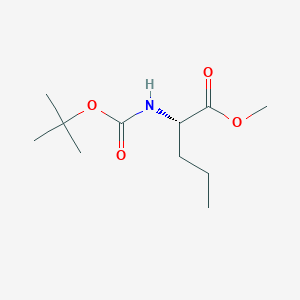

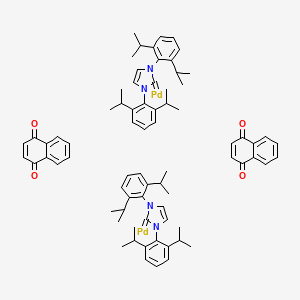

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to 2-Ethynylcyclopropanecarboxylic acid esters?

A1: 2-Ethynylcyclopropanecarboxylic acid esters can be synthesized through the reaction of alkyl diazoacetates with alkynes. For instance, reacting ethyl diazoacetate with phenylbutenyne produces diastereomers of the ester, which can be separated chromatographically. [] Another method involves reacting alkyl diazoacetates with gaseous butadiene, yielding 2-vinylcyclopropanecarboxylic acid esters. These can then be further converted into 2-ethynylcyclopropanecarboxylic acid. [, ]

Q2: Can you elaborate on the stereochemistry involved in the synthesis of these esters?

A2: The reaction of ethyl diazoacetate with phenylbutenyne yields both cis and trans isomers of the 2-ethynylcyclopropanecarboxylic acid ester. These diastereomers can be isolated through chromatographic techniques, leading to the acquisition of each isomer in its pure form. []

Q3: What are some interesting reactions or applications of 2-Ethynylcyclopropanecarboxylic acid derivatives?

A3: 2-Ethynylcyclopropanecarboxylic acid derivatives, specifically the acyl chlorides, can be used to synthesize alkynylcyclopropylcarbene complexes of chromium and tungsten. These complexes are formed through the reaction of the acyl chlorides with K2[M(CO)5], where M represents either chromium or tungsten. [] Additionally, 2-methyl-2-ethynylcyclopropanecarboxylic acid can undergo oxidative dimerization to form an unsaturated bicyclic γ-butyrolactone. [, ]

Q4: Is there structural information available for any of the compounds derived from 2-ethynylcyclopropanecarboxylic acid?

A4: Yes, an X-ray crystallographic study was conducted on the tungsten alkynylcyclopropylcarbene complex derived from the trans isomer of 2-ethynylcyclopropanecarboxylic acid. The analysis revealed a distorted cyclopropane ring within the complex's structure. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(methylthio)phenyl]thiourea](/img/structure/B3148588.png)

![Imidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B3148602.png)

![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3148613.png)